Sulfuryl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
sulfuryl dichloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2O2S/c1-5(2,3)4 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRCQOCSYXUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SO2Cl2, Cl2O2S | |
| Record name | SULFURYL CHLORIDE | |
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| Record name | SULPHURYL CHLORIDE | |
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| Record name | sulfuryl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfuryl_chloride | |
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DSSTOX Substance ID |
DTXSID6029707 | |
| Record name | Sulfuryl chloride | |
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Molecular Weight |
134.97 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT. | |
| Record name | SULFURYL CHLORIDE | |
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| Record name | Sulfuryl chloride | |
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Boiling Point |
156.4 °F at 760 mmHg (USCG, 1999), 69.3 °C, 69.1 °C | |
| Record name | SULFURYL CHLORIDE | |
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| Record name | SULFURYL CHLORIDE | |
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| Record name | SULPHURYL CHLORIDE | |
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Solubility |
Miscible with benzene, toluene, ether, glacial acetic acid, and other org solvents, Solubility in water: reaction | |
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Density |
1.67 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6674 at 20 °C/4 °C, Relative density (water = 1): 1.67 | |
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Vapor Density |
4.6 (Air = 1), Relative vapor density (air = 1): 4.65 | |
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Vapor Pressure |
140.0 [mmHg], Vapor pressure = 100 mm Hg at 17.8 °C, Vapor pressures. [Table#2248], Vapor pressure, kPa at 20 °C: 14.8 | |
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Color/Form |
Colorless, mobile liquid | |
CAS No. |
7791-25-5 | |
| Record name | SULFURYL CHLORIDE | |
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Melting Point |
-54.1 °C | |
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Synthetic Methodologies for Sulfuryl Chloride and Its Derivatives
Contemporary Synthetic Routes to Sulfuryl Chloride
This compound (SO₂Cl₂) is a versatile reagent in organic and inorganic chemistry, primarily utilized as a source of chlorine. Its synthesis is well-established, with the predominant industrial method involving the direct combination of sulfur dioxide (SO₂) and chlorine (Cl₂) gases.
The principal industrial synthesis of this compound involves the exothermic reaction of sulfur dioxide and chlorine gas. yufenggp.comwikipedia.org This reaction is typically carried out in the presence of a catalyst to facilitate the conversion. yufenggp.comwikipedia.org
Reaction: SO₂ + Cl₂ → SO₂Cl₂
Activated carbon is the most commonly employed catalyst for this process. yufenggp.comgoogle.comyufenggp.com The gases are passed through a bed of activated carbon, often under cooled conditions to manage the exothermic nature of the reaction. google.com Other catalysts, such as camphor, have also been reported. google.comyufenggp.com The reaction can be conducted without a solvent. In some variations, the process is facilitated by UV light to increase the reaction rate.
An alternative, though less common, historical route involves the heating of alkali metal, alkaline-earth metal, or magnesium chlorosulfonates. google.com For instance, heating sodium chlorosulfonate to approximately 400°C over several hours evolves equimolecular amounts of sulfur dioxide and chlorine gases, which are then passed through a cooled column of activated carbon to produce this compound. google.com
Crude this compound obtained from the catalytic process is typically purified by fractional distillation. yufenggp.comwikipedia.org This method effectively removes unreacted sulfur dioxide or chlorine. oecd.org For laboratory-scale purification to obtain research-grade material, vacuum distillation is a common technique, where the middle fraction is collected, discarding the initial and final portions. oregonstate.edu A fractional condensation train using a series of cold traps at progressively lower temperatures (e.g., -10 °C, -23 °C, -45°C, and liquid nitrogen) can also be employed to separate impurities and obtain a high-purity product. oregonstate.edu
Upon standing, this compound can decompose into sulfur dioxide and chlorine, which may impart a yellowish color to the liquid. yufenggp.comwikipedia.org Distillation is effective in removing these decomposition products.
Catalytic Synthesis from Sulfur Dioxide and Chlorine
Advanced Preparations of this compound Derivatives
This compound fluoride (B91410) (SO₂ClF) is a reactive gas that serves as a precursor to other sulfur-fluorine compounds. One laboratory-scale synthesis involves the reaction of this compound with a fluoride source. For instance, treating this compound with ammonium (B1175870) fluoride or potassium fluoride in trifluoroacetic acid at ambient temperature produces this compound fluoride. wikipedia.orgresearchgate.net
Another approach to synthesizing sulfonyl fluorides from their chloride analogs is through direct chloride/fluoride exchange. acs.org This can be achieved using potassium fluoride in a water/acetone biphasic mixture, which has been shown to be effective for a wide range of substrates, providing high yields. acs.org
The synthesis of sulfuryl fluoride (SO₂F₂) from this compound is another important transformation. This can be accomplished through fluorination of this compound. google.com A two-stage fluorination reaction using anhydrous potassium fluoride in the presence of a polar aprotic solvent (like acetonitrile) and an organic amine catalyst (such as triethylamine) has been patented for this purpose. google.com Another patented method involves the use of a hydrogen fluoride complex. google.com
The synthesis of other sulfonyl halides, such as bromides and iodides, is less common. The stability of sulfonyl halides decreases down the group, with fluorides being the most stable and iodides the least. wikipedia.org
Mechanistic Investigations of Sulfuryl Chloride Reactivity
Elucidating Free-Radical Chlorination Mechanisms
Sulfuryl chloride (SO₂Cl₂) serves as an important reagent for the chlorination of hydrocarbons, operating through a free-radical chain mechanism. wikipedia.org This process is typically initiated by heat, ultraviolet light, or a chemical radical initiator. wikipedia.orgupenn.edubc.edu The mechanism can be broken down into three distinct stages: initiation, propagation, and termination. aakash.ac.inlibretexts.org
The initiation phase of the reaction involves the generation of reactive radical intermediates. upenn.edu In the absence of an external initiator, this can be achieved by heating this compound to 100 °C or higher, causing it to decompose into sulfur dioxide and chlorine gas, with the chlorine then being homolytically cleaved by heat or light to form chlorine radicals (Cl•). wikipedia.org
More commonly, the reaction is initiated at lower temperatures using a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). bc.edugoogle.com The process unfolds in a sequence of steps:
Decomposition of Initiator: The initiator (e.g., AIBN) undergoes thermal decomposition to produce two cyanopropyl radicals and a molecule of nitrogen gas. bc.edu
Reaction with this compound: The newly formed cyanopropyl radical reacts with a molecule of this compound (SO₂Cl₂). This step generates the corresponding alkyl chloride ((CH₃)₂C(CN)Cl) and a chlorosulfonyl radical (SO₂Cl•). bc.edu
Formation of Chlorine Radical: The chlorosulfonyl radical is unstable and rapidly decomposes, yielding gaseous sulfur dioxide (SO₂) and the crucial chlorine radical (Cl•), which then drives the chain reaction. upenn.edubc.edu
This multi-step initiation ensures a steady, low-concentration supply of chlorine radicals to begin the propagation phase. scribd.com
The propagation stage consists of a self-sustaining cycle of reactions where a radical reacts with a stable molecule to produce a new radical, which continues the chain. upenn.edu
For the chlorination of alkanes (represented as R-H), the propagation sequence is as follows:
Hydrogen Abstraction: A chlorine radical (Cl•) abstracts a hydrogen atom from the alkane substrate to form hydrogen chloride (HCl) and an alkyl radical (R•). bc.edulibretexts.org
Chlorine Transfer: The alkyl radical (R•) then reacts with a molecule of this compound (SO₂Cl₂). This step yields the desired chlorinated alkane product (R-Cl) and a chlorosulfonyl radical (SO₂Cl•). upenn.edubc.edu
Regeneration of Chlorine Radical: As in the initiation phase, the chlorosulfonyl radical (SO₂Cl•) decomposes into sulfur dioxide (SO₂) and a chlorine radical (Cl•). bc.edu This regenerated chlorine radical is then free to start a new cycle by abstracting a hydrogen from another alkane molecule.
In the case of alkenes, chlorination with this compound can be more complex, potentially proceeding through both free-radical and heterolytic pathways, leading to a mixture of substitution and addition products. researchgate.net Under conditions that favor radical mechanisms (darkness, absence of oxygen, high olefin concentration), the reaction yields an increased amount of allylic substitution products. researchgate.net
The chain reaction does not continue indefinitely. It is eventually terminated when two radical species combine to form a stable, non-radical molecule. upenn.edulibretexts.org These side reactions remove radicals from the cycle, halting the propagation chain. upenn.edu Possible termination steps include the combination of:
Two chlorine radicals to form chlorine (Cl₂). libretexts.org
An alkyl radical and a chlorine radical to form the alkyl chloride product (R-Cl). upenn.edulibretexts.org
Two alkyl radicals to form a longer-chain alkane (R-R). libretexts.org
The probability of these termination steps increases as the concentration of reactants decreases. bc.edu
A critical aspect of these reactions is product selectivity . When an alkane has different types of hydrogen atoms (primary, secondary, tertiary), a mixture of isomeric chlorinated products can be formed. bc.edu The distribution of these products is determined by two main factors: the statistical probability (the number of each type of hydrogen available) and the relative reactivity of each hydrogen type. aakash.ac.in The reactivity for hydrogen abstraction by a chlorine radical follows the order: tertiary > secondary > primary. aakash.ac.inlibretexts.org This order corresponds to the stability of the alkyl radical formed after hydrogen abstraction.
This compound is often considered a more selective chlorinating agent than chlorine gas (Cl₂). masterorganicchemistry.com This enhanced selectivity is attributed to the role of the chlorosulfonyl radical (SO₂Cl•) in the propagation chain. masterorganicchemistry.com While the highly reactive chlorine radical (Cl•) is not very selective, the SO₂Cl• radical is less reactive and therefore demonstrates greater selectivity in abstracting hydrogen atoms. masterorganicchemistry.com It preferentially attacks the C-H bond that leads to the most stable radical.
The Hammond postulate helps to explain this difference in selectivity. The hydrogen abstraction by the highly reactive Cl• radical is an exothermic process with an early transition state that resembles the reactants. masterorganicchemistry.com Consequently, there is little difference in the activation energies for abstracting primary, secondary, or tertiary hydrogens, leading to low selectivity. masterorganicchemistry.com In contrast, the abstraction by a less reactive radical, like the SO₂Cl• radical, is more endothermic and has a later, more product-like transition state. This transition state better reflects the energy differences of the resulting alkyl radicals, leading to a greater difference in activation energies and thus higher selectivity. masterorganicchemistry.com
This principle is clearly illustrated when comparing chlorination to the more selective bromination reaction, where the less reactive bromine radical leads to a much higher preference for the formation of the most stable free radical. masterorganicchemistry.com The use of this compound provides a method to achieve higher selectivity in chlorinations than is possible with elemental chlorine under similar conditions. masterorganicchemistry.com
Termination Processes and Factors Governing Product Selectivity
Unraveling Nucleophilic Substitution Mechanisms at Sulfuryl Sulfur
Beyond its role in free-radical reactions, the sulfur atom in this compound is electrophilic and susceptible to attack by nucleophiles. Mechanistic studies have focused on understanding the pathways of these substitution reactions.
Investigations into the mechanism of nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides have provided strong evidence for a synchronous S_N2 pathway. mdpi.com Experimental and theoretical studies, particularly on the chloride-chloride exchange reaction in arenesulfonyl chlorides using radio-labeled chloride ions (³⁶Cl⁻), have been pivotal. mdpi.comresearchgate.net
Density Functional Theory (DFT) calculations of the reaction profile reveal a double-well potential energy surface with a single central transition state, which is characteristic of a typical S_N2 mechanism. mdpi.com This indicates that the reaction proceeds in a single, concerted step where the incoming nucleophilic chloride attacks the sulfur atom as the leaving chloride departs. mdpi.comresearchgate.net
The transition state for this S_N2 displacement is proposed to have a trigonal bipyramidal structure. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving group occupy the axial positions. cdnsciencepub.com This is distinct from an addition-elimination mechanism, which would involve the formation of a stable pentacoordinate sulfurane intermediate. mdpi.comresearchgate.net While the addition-elimination pathway is observed for the analogous fluoride (B91410) exchange reaction, the chloride exchange proceeds synchronously via the S_N2 mechanism. mdpi.com
Characterization of Addition-Elimination Mechanisms
The nucleophilic substitution at the tetracoordinate sulfur atom of this compound and its derivatives, such as arenesulfonyl chlorides, is a subject of detailed mechanistic investigation. A central question in these studies is whether the reactions proceed synchronously via a classical S_N2 mechanism, involving a single transition state, or stepwise through an addition-elimination (A-E) pathway. mdpi.com The A-E mechanism is characterized by the formation of an unstable, hypervalent sulfur intermediate, typically a trigonal bipyramidal intermediate (TBPI). mdpi.com
Distinguishing between these two pathways is often challenging. researchgate.net However, computational and experimental studies have provided significant insights. For instance, theoretical studies using Density Functional Theory (DFT) on the identity chloride-chloride exchange reaction in arenesulfonyl chlorides indicate that this specific reaction proceeds via a single transition state, consistent with an S_N2 mechanism. mdpi.comresearchgate.net Conversely, the analogous fluoride exchange reaction is shown to occur through an A-E mechanism, which involves the formation of a difluorosulfurandioxide intermediate. mdpi.comresearchgate.net
The stereochemical outcome of the substitution can depend on the operative mechanism. While S_N2 reactions at a tetrahedral sulfur center typically proceed with an inversion of configuration, the stereochemistry of an A-E reaction is dependent on the arrangement of the entering and leaving groups within the trigonal bipyramidal intermediate. mdpi.com Computational studies on gas-phase nucleophilic substitution reactions at the sulfur of methanesulfinyl derivatives have also shown that an A-E mechanism is common, resulting in a potential energy surface with a central tetracoordinate-sulfur minimum. researchgate.net
Influence of Substituent Effects on Reactivity (e.g., Ortho-Alkyl Acceleration)
The reactivity of this compound derivatives, particularly arenesulfonyl chlorides, is significantly influenced by substituents on the aromatic ring. Generally, electron-withdrawing substituents at the para and meta positions enhance the rate of nucleophilic substitution. This is quantified by the Hammett equation, which correlates the logarithm of the reaction rate constants with substituent constants (σ). For the isotopic chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that the reaction is favored by electron-withdrawing groups which stabilize the developing negative charge in the transition state. mdpi.comresearchgate.netnih.gov
A counterintuitive phenomenon known as "ortho-alkyl acceleration" has been observed, where the presence of alkyl groups at the ortho position of benzenesulfonyl chlorides increases their reactivity in nucleophilic substitution reactions. mdpi.commdpi.com This is contrary to expectations, as alkyl groups are electron-donating and should decrease the electrophilicity of the sulfur center, while also providing steric hindrance to the incoming nucleophile. mdpi.comresearchgate.net Both the inductive and steric effects of ortho-alkyl groups are expected to decrease the reaction rate. mdpi.com
Kinetic studies and DFT calculations have revealed that this enhanced reactivity is not due to a typical electronic effect but rather to a unique structural feature of the ground state. mdpi.comresearchgate.net The presence of bulky ortho-alkyl substituents forces the molecule into a rigid, sterically congested, and compressed structure. mdpi.comresearchgate.net The transition to the trigonal bipyramidal transition state relieves this ground-state strain, thus lowering the activation energy and accelerating the reaction. researchgate.net This effect has been termed "steric acceleration." researchgate.net For example, preliminary data showed that the second-order rate constant for the chloride exchange in (2,4,6-Me₃)-benzenesulfonyl chloride was significantly higher than that for benzenesulfonyl chloride itself. mdpi.com
Electrophilic Activation and Reaction Mechanisms
This compound can act as an electrophile for the chlorination of aromatic compounds. researchgate.net Kinetic studies of the reaction between this compound and aromatic ethers, such as anisole, in chlorobenzene (B131634) show a second-order rate law, being first order in both the aromatic compound and this compound. scite.ai The reaction is believed to involve a heterolytic pathway where the this compound molecule itself acts as the electrophile, likely through an incipient heterolysis of the S-Cl bond upon interaction with the nucleophilic aromatic ring. researchgate.netscite.ai The reaction rate is strongly accelerated by electron-releasing groups on the aromatic nucleus, which is characteristic of electrophilic aromatic substitution. scite.ai For instance, nitration, another electrophilic substitution, proceeds much faster with toluene (B28343) than with benzene. msu.edu
Catalyst-Mediated Electrophilic Chlorination of Aromatic Systems
The electrophilicity of this compound can be significantly enhanced through the use of catalysts, enabling the chlorination of a wider range of aromatic substrates under milder conditions. Both Lewis acids and organocatalysts have been employed for this purpose.
Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective catalysts. cardiff.ac.ukgoogle.com In the presence of AlCl₃ and a co-catalyst like diphenyl sulfide (B99878), the chlorination of activated aromatics is accelerated. chem-soc.si The proposed mechanism involves the reaction of this compound with diphenyl sulfide to generate diphenylsulfur dichloride, which then complexes with the Lewis acid to form the active chlorinating agent. chem-soc.si Indium(III) salts have also been identified as effective, water-stable Lewis acid catalysts for electrophilic aromatic substitution reactions involving this compound. nih.gov
Organocatalysts can also activate this compound, offering an alternative to metal-based systems. researchgate.netnih.gov The reactivity of SO₂Cl₂ can be fine-tuned by the choice of organocatalyst. researchgate.netnih.gov Acetonitrile (B52724) has been found to be a strong activator, capable of promoting the chlorination of even less reactive arenes like p-xylene (B151628) in high yields. researchgate.netnih.gov For more sensitive, oxidation-labile substrates such as p-cresol, a milder activator like 1,4-dioxane (B91453) is effective. researchgate.netnih.gov this compound has also been shown to act as a radical initiator in certain metal-free cross-dehydrogenative coupling reactions of tertiary amines under aerobic conditions. acs.org
Regioselectivity Control in Aromatic Functionalization with this compound
A significant challenge in the electrophilic chlorination of substituted aromatics is controlling the regioselectivity, specifically the ratio of ortho to para isomers. The choice of catalyst system is paramount in directing the substitution to the desired position.
For the chlorination of phenols, catalyst systems have been developed that exhibit remarkable control over the ortho/para ratio. The use of certain poly(alkylene sulfide)s in conjunction with a Lewis acid like AlCl₃ or FeCl₃ can lead to very high selectivity for the para-chlorinated product, often under solvent-free conditions. cardiff.ac.uk The length of the alkylene spacer in the polymer catalyst influences the selectivity for different phenol (B47542) substrates. cardiff.ac.uk Conversely, extremely high ortho-selectivity (o:p ratio ≤99:1) can be achieved using specific organocatalysts, such as (S)-diphenylprolinol. researchgate.netnih.gov Other catalysts, like Nagasawa's bis-thiourea, also show high ortho-directing ability. researchgate.netnih.gov
For less activated arenes like toluene, achieving high regioselectivity is also possible. A combination of HNaX zeolite and diphenyl sulfide as a co-catalyst system for chlorination with this compound has been shown to significantly increase the para/ortho ratio from 0.93 to 6.0, along with an improved yield of monochlorinated products. chem-soc.si
Other Complex Reaction Pathways and Transformations
Intramolecular Cyclization Reactions and β-Sultone Formation
This compound and its derivatives can participate in complex reaction cascades, including intramolecular cyclizations that lead to the formation of cyclic sulfonates, known as sultones. A notable example is the formation and reaction of β-sultones (1,2-oxathietane 2,2-dioxides). researchgate.net
The synthesis of 2-hydroxyethanesulfonyl chloride provides a clear case of β-sultone intermediacy. researchgate.netcdnsciencepub.com This compound, which is both an alcohol and a sulfonyl chloride, is unstable and readily undergoes intramolecular cyclization to form the transient β-sultone. researchgate.netresearchgate.net This cyclization can proceed via two main pathways depending on the conditions. A unimolecular pathway involves a complex of the hydroxyalkanesulfonyl chloride with a water molecule, which acts as a general base to facilitate the ring closure. researchgate.netresearchgate.net Alternatively, under basic conditions, the reaction is promoted by hydroxide, which deprotonates the alcohol to form an alkoxide that then cyclizes via intramolecular nucleophilic attack on the sulfonyl group. researchgate.netresearchgate.net The highly strained β-sultone intermediate is then rapidly opened by nucleophiles present in the medium, such as water or alcohols, to yield the final products. researchgate.net
The formation of β-sultones as intermediates has also been proposed in other transformations. For example, the reaction of alkanesulfonyl chlorides with ketones in the presence of potassium fluoride to yield alkenes is believed to proceed through a β-sultone intermediate, which subsequently eliminates sulfur trioxide. arkat-usa.org
Rearrangement Reactions Facilitated by this compound (e.g., Pummerer Rearrangement)
This compound (SO₂Cl₂) is a versatile reagent in organic synthesis, notably for its role in facilitating rearrangement reactions, the most prominent of which is a variation of the Pummerer rearrangement. This reaction typically involves the conversion of a sulfoxide (B87167) to an α-chloro sulfide.
The classical Pummerer rearrangement converts an alkyl sulfoxide into an α-acyloxy-thioether using an activating agent like acetic anhydride. wikipedia.orgyoutube.com When this compound is used, it serves a dual function. First, it acts as the activating agent, reacting with the sulfoxide at the sulfur atom. This is followed by the introduction of a chlorine atom at the α-carbon position, resulting in the formation of an α-chloro thioether. chemeurope.comcdnsciencepub.com
The mechanism commences with the reaction of a sulfoxide with this compound. This leads to the formation of a chlorosulfonium salt intermediate. cdnsciencepub.com This intermediate is highly electrophilic. In the subsequent step, a base, which can be the chloride ion or another species present in the reaction mixture, abstracts a proton from the α-carbon. This abstraction leads to the formation of a sulfonium (B1226848) ylide. The ylide then undergoes a rearrangement where the chloride ion attacks the α-carbon, leading to the final α-chloro sulfide product and the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl). youtube.com
An alternative pathway from the chlorosulfonium salt involves the elimination of a proton to form a thionium (B1214772) ion. This cationic species is a potent electrophile. chemeurope.com The subsequent attack by a chloride ion nucleophile on this intermediate yields the α-chloro sulfide. youtube.com This process has been utilized in the synthesis of key intermediates for antiretroviral drugs like Emtricitabine and Lamivudine, where a sulfenyl chloride intermediate, formed from a thioglycolate and this compound, undergoes a Pummerer-type rearrangement. chemeurope.com
The reaction of phenylthio-substituted 4,5-dihydrofuran-3(2H)-ones with this compound provides a highly diastereoselective route to α-chlorosulfides. These products can then undergo further Lewis acid-mediated elimination and rearrangement reactions.
The table below summarizes findings from a study on the continuous flow synthesis involving a Pummerer rearrangement facilitated by this compound.
Table 1: Reaction Parameters in a this compound-Facilitated Pummerer Rearrangement
| Parameter | Observation | Citation |
|---|---|---|
| Reagent Stoichiometry | 2.2 equivalents of SO₂Cl₂ provided the best yields and selectivity. | |
| Temperature | Lower temperatures (-20 °C) favored the desired dichloro product over the trichloro byproduct and reduced decomposition. | |
| Byproducts | Gaseous byproducts include hydrogen chloride (HCl) and sulfur dioxide (SO₂). | |
| Pressure | Reactions performed under autogenous pressure showed better outcomes, suggesting that maintaining dissolved gaseous byproducts like HCl can improve yield. |
Decomposition Dynamics of this compound and Byproduct Formation
The decomposition of this compound is a well-studied process that can proceed through thermal, photochemical, and hydrolytic pathways, each yielding specific byproducts.
Thermal Decomposition
When heated, this compound decomposes in a first-order unimolecular gas-phase reaction into sulfur dioxide (SO₂) and chlorine gas (Cl₂). chegg.comvaia.comvaia.com SO₂Cl₂(g) → SO₂(g) + Cl₂(g) brainly.com
This reaction is a classic example of first-order kinetics, where the rate of decomposition is directly proportional to the concentration of this compound. vaia.comvaia.com The decomposition begins to occur at temperatures above its boiling point (69°C) and proceeds readily at temperatures of 100°C and higher. yufenggp.com The rate constant and half-life of this reaction are dependent on temperature but not on the initial concentration of the reactant. vaia.comvaia.com For instance, at 320°C (593 K), the rate constant is 2.2 x 10⁻⁵ s⁻¹, corresponding to a half-life of approximately 8.75 hours. chegg.combrainly.com At 660 K, the rate constant increases significantly to 4.5 x 10⁻² s⁻¹. vaia.compearson.com
Table 2: Kinetic Data for the Thermal Decomposition of this compound
| Temperature (K) | Rate Constant (k) | Half-life (t₁/₂) | Citation |
|---|---|---|---|
| 593 (320°C) | 2.20 x 10⁻⁵ s⁻¹ | 8.75 hours (approx. 31,500 s) | chegg.combrainly.com |
| 600 | 2.80 x 10⁻³ min⁻¹ | approx. 247 minutes | brainly.combrainly.com |
| 660 | 4.5 x 10⁻² s⁻¹ | approx. 15.4 seconds | vaia.com |
Photochemical Decomposition (Photolysis)
This compound can also be decomposed by light in a process known as photolysis. caltech.edu The photolysis of this compound can be initiated by UV light. caltech.edu In the absence of other reactants, this process also yields sulfur dioxide and chlorine. However, the reaction pathway can be more complex in the presence of other atmospheric species. For example, the photolysis of mixtures of chlorine (Cl₂) and sulfur dioxide (SO₂) leads to the quantitative conversion of SO₂ to SO₂Cl₂. caltech.edu If oxygen is present during the photolysis of these mixtures, sulfuric acid (H₂SO₄) is formed as a byproduct in addition to this compound. caltech.edu
Hydrolytic Decomposition
This compound is highly sensitive to moisture and reacts violently with water in an exothermic hydrolysis reaction. yufenggp.comoecd.org This process leads to the formation of sulfuric acid and hydrochloric acid. yufenggp.comoecd.org SO₂Cl₂(l) + 2H₂O(l) → H₂SO₄(aq) + 2HCl(aq) smolecule.com
The reaction is rapid; a guideline test showed complete hydrolysis within five minutes at room temperature with stirring. oecd.org In moist air, this compound also hydrolyzes, forming corrosive mists of these acids. oecd.org Due to this high reactivity with water, this compound is not found in nature. yufenggp.com
Advanced Applications of Sulfuryl Chloride in Organic Synthesis
Strategic Chlorination of Diverse Organic Substrates
Sulfuryl chloride is widely employed for the chlorination of a broad range of organic compounds, including alkanes, alkenes, alkynes, and various functionalized molecules. yufenggp.comrohandyes.com The reaction conditions can often be tuned to achieve desired selectivity.
Functionalization of Alkanes and Cycloalkanes via Radical Pathways
The chlorination of alkanes using this compound typically proceeds through a free-radical chain mechanism. scribd.comaakash.ac.in This process requires an initiator to generate the initial chlorine radicals. scribd.com Common initiators include peroxides or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), and the reaction can also be induced by light. wikipedia.orgbc.edu
The initiation sequence involves the decomposition of the initiator to form radicals, which then react with this compound to produce a sulfonyl chloride radical (•SO₂Cl) and subsequently a chlorine radical (Cl•). bc.edu
Initiation Steps:
Decomposition of AIBN: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂ bc.edu
Radical reaction with SO₂Cl₂: (CH₃)₂C(CN)• + SO₂Cl₂ → (CH₃)₂C(CN)Cl + •SO₂Cl bc.edu
Decomposition of sulfonyl chloride radical: •SO₂Cl → SO₂ + Cl• bc.edu
The propagation steps involve the chlorine radical abstracting a hydrogen atom from the alkane to form an alkyl radical, which then reacts with this compound to yield the chlorinated alkane and regenerate the chlorine radical, continuing the chain reaction. aakash.ac.inbc.edu
Propagation Steps:
R-H + Cl• → R• + HCl aakash.ac.in
R• + SO₂Cl₂ → R-Cl + •SO₂Cl → R-Cl + SO₂ + Cl• bc.edulibretexts.org
This method allows for the conversion of C-H bonds to C-Cl bonds. wikipedia.org For alkanes with different types of hydrogen atoms (primary, secondary, tertiary), the reaction often yields a mixture of isomeric products. scribd.comlibretexts.org The distribution of these products depends on factors like the relative reactivity of the C-H bonds (tertiary > secondary > primary) and statistical probability. aakash.ac.in For example, the free-radical chlorination of 1-chlorobutane (B31608) with this compound and AIBN produces a mixture of all four possible dichlorobutane isomers. upenn.eduresearchgate.net
Halogenation of Alkenes and Alkynes
This compound readily adds to alkenes and alkynes, providing a direct route to vicinal dichlorides and dichlorovinyl compounds, respectively. wikipedia.orgyufenggp.com Like elemental chlorine, this compound reacts with alkenes to produce vicinal dichlorides. researchgate.net For instance, it can be used for the dichlorination of alkenes at ambient temperatures, offering a practical alternative to gaseous chlorine. researchgate.net The reaction with cyclohexene (B86901) yields the corresponding vicinal dichloride. researchgate.net
In addition to simple addition, this compound participates in more complex transformations involving double bonds. For example, it facilitates an efficient, catalyst-free 5-endo chlorocycloetherification of homoallylic alcohols to produce β-chlorotetrahydrofuran derivatives in high yields under mild conditions. organic-chemistry.org
For alkynes, this compound can be used in chlorosulfonylation reactions, often catalyzed by transition metals like copper or iron, to synthesize β-chlorovinyl sulfones. rsc.org This transformation involves the addition of both a chlorine atom and a sulfonyl group across the triple bond. The regioselectivity of this addition can be influenced by the catalyst and the substituents on the alkyne. rsc.org
Selective Chlorination of Aromatic and Heterocyclic Compounds
This compound is an effective reagent for the electrophilic chlorination of aromatic and heterocyclic compounds. wikipedia.orgyufenggp.com The reactivity and regioselectivity of these reactions can be finely tuned by using various catalysts. acs.orgresearchgate.net
For electron-rich aromatic compounds like phenols and anilines, controlling the reaction to achieve selective monochlorination can be challenging, as over-chlorination is common. acs.orggoogle.com However, specific catalyst systems have been developed to direct the chlorination to either the ortho or para position.
Para-Selectivity: Combinations of a Lewis acid (like AlCl₃ or FeCl₃) and a divalent sulfur compound (like diphenyl sulfide) can catalyze the para-chlorination of phenols and their ethers with high selectivity. google.comgoogle.comcardiff.ac.uk For instance, chlorinating o-cresol (B1677501) with this compound in the presence of diphenyl sulfide (B99878) and AlCl₃ yields predominantly 4-chloro-o-cresol. google.com
Ortho-Selectivity: Secondary amines, such as di-s-butylamine or 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have been identified as effective organocatalysts for the ortho-selective chlorination of phenols and anilines. researchgate.netrsc.org
The reactivity of this compound can be modulated by organocatalysts, enabling the chlorination of even less activated aromatic compounds. Acetonitrile (B52724), for example, has been shown to strongly activate SO₂Cl₂, allowing for the high-yield chlorination of p-xylene (B151628). acs.orgresearchgate.netnih.gov
This catalytic approach extends to heterocyclic compounds. For example, methods have been developed for the site-selective polar chlorination of 2- and 4-alkylpyridines. nih.gov
Table 1: Examples of Catalyst-Tuned Selective Chlorination of Aromatic Compounds with this compound. acs.orgresearchgate.netcardiff.ac.uknih.govAlpha-Chlorination of Carbonyl Compounds and Ethers
This compound is a key reagent for the α-chlorination of compounds containing a carbonyl group, such as ketones and esters, as well as ethers. wikipedia.org The reaction involves the conversion of a C-H bond adjacent (in the alpha position) to the activating carbonyl or ether oxygen into a C-Cl bond. yufenggp.comrohandyes.com
For ketones, α-chlorination can be achieved directly with this compound. google.com The reaction is often performed in various solvents, with chlorinated solvents like dichloromethane (B109758) being common. google.com The synthesis of α-chloro aryl ketones from the corresponding acetophenones is a well-established application. google.com For unsymmetrical ketones, regioselectivity can be an issue, but methods exist to control the site of chlorination, sometimes by first converting the ketone to an enol silyl (B83357) ether intermediate before reacting with this compound. pitt.eduacs.org
Ethers can also undergo chlorination at the α-position with this compound. wikipedia.orgyufenggp.com For example, tetrahydrofuran (B95107) can be chlorinated using this reagent. wikipedia.org The reaction can proceed in the dark, and studies have shown that it can lead to products like α,β,β-trichlorinated ethers under certain conditions. researchgate.netdntb.gov.ua
Conversion of Alcohols to Alkyl Chlorides and Derivatives
This compound provides a method for converting alcohols into the corresponding alkyl chlorides. wikipedia.orgyufenggp.com While thionyl chloride (SOCl₂) is more commonly associated with this transformation, this compound can also be employed. wikipedia.orgdoubtnut.comopenstax.org More recently, efficient methods using aryl sulfonyl chlorides in the presence of N-methylpyrrolidone (NMP) have been developed for the synthesis of alkyl chlorides from a broad range of aliphatic alcohols with good to excellent yields. tandfonline.comresearchgate.net This approach is valued for its mild conditions and high functional group tolerance. tandfonline.com
Another related transformation is the conversion of alcohols into sulfonate esters by reacting them with a sulfonyl chloride (like p-toluenesulfonyl chloride). pearson.comyoutube.com While not a direct chlorination, this process activates the hydroxyl group, turning it into an excellent leaving group for subsequent nucleophilic substitution reactions, including those with chloride ions to form alkyl chlorides. youtube.com
Enabling Functional Group Transformations
Beyond its primary role as a chlorinating agent, this compound facilitates other important functional group transformations. A notable example is its reaction with thiols or disulfides to produce the corresponding sulfenyl chlorides (R-S-Cl). wikipedia.orgwikipedia.org
R-SH + SO₂Cl₂ → R-SCl + SO₂ + HCl wikipedia.org R₂S₂ + Cl₂ → 2 R-SCl (this compound can act as a source of Cl₂) wikipedia.org
Sulfenyl chlorides are themselves valuable reactive intermediates in organosulfur chemistry, used in the formation of new sulfur-nitrogen and sulfur-oxygen bonds. wikipedia.org
Formation of Sulfenyl Chlorides from Thiols and Disulfides
This compound is a key reagent for the conversion of thiols (R-SH) and disulfides (R-S-S-R) into the corresponding sulfenyl chlorides (R-S-Cl). fishersci.nl This transformation is of significant importance as sulfenyl chlorides are valuable intermediates in organic synthesis, allowing for the introduction of sulfur atoms into molecules. The reaction with thiols is typically rapid and exothermic. nih.gov
The general reaction can be represented as: R-SH + SO₂Cl₂ → R-S-Cl + SO₂ + HCl nih.gov
Similarly, disulfides can be cleaved to yield sulfenyl chlorides. This method provides a direct route to these reactive species, which can be used in subsequent reactions without isolation. nih.gov
Table 1: Examples of Sulfenyl Chloride Formation
| Reactant | Product | PubChem CID (Product) |
|---|---|---|
| Benzenethiol | Benzenesulfenyl chloride | 11008040 nih.gov |
Synthesis of Sulfonyl Chlorides and Sulfonamides
One of the most prominent applications of this compound is in the synthesis of sulfonyl chlorides (R-SO₂Cl). wikipedia.org These compounds are stable and serve as essential precursors for the production of sulfonamides, a class of compounds with widespread applications, particularly in pharmaceuticals. ontosight.ai Sulfonic acids can be converted to sulfonyl chlorides using this compound. wikipedia.org
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. ontosight.ainih.gov This reaction is a cornerstone in medicinal chemistry for the preparation of sulfa drugs and other therapeutic agents. ontosight.ai One-pot syntheses have also been developed where a thiol is converted directly to a sulfonamide using this compound in the presence of an amine. easychem.org
Table 2: Examples of Synthesized Sulfonamides
| Sulfonyl Chloride Precursor | Amine Reactant | Product | PubChem CID (Product) |
|---|---|---|---|
| Benzenesulfonyl chloride | Ammonia | Benzenesulfonamide (B165840) | 6149 |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | 77995 |
Dehydrating Agent in Nitrile Synthesis from Aldoximes
While various dehydrating agents are employed in the conversion of aldoximes (R-CH=NOH) to nitriles (R-C≡N), the direct application of this compound for this specific transformation is not extensively documented in prominent chemical literature. Reagents such as thionyl chloride (SOCl₂), often in conjunction with a base or solid support like silica (B1680970) gel, are more commonly cited for this purpose. researchgate.nettsijournals.com For instance, the dehydration of aldoximes can be achieved using p-toluenesulfonyl chloride in the presence of triethylamine. Although this compound is a powerful reagent, its role as a dehydrating agent for aldoximes to produce nitriles is not a well-established or primary application based on available research.
Role in Complex Molecule Synthesis
The reactivity of this compound makes it a valuable tool in the multi-step synthesis of complex and high-value molecules, including active pharmaceutical ingredients, agrochemicals, and materials for the dye industry.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound plays a critical role in the synthesis of a wide array of pharmaceutical compounds. nih.gov It is instrumental in preparing key intermediates and in the direct incorporation of sulfonyl groups into active pharmaceutical ingredients (APIs). A notable example is the synthesis of sulfonamide-based drugs, which include various antibiotics, diuretics, and anticonvulsants.
For instance, the synthesis of the widely used anti-inflammatory drug Celecoxib involves the formation of a pyrazole (B372694) ring followed by the introduction of a benzenesulfonamide moiety, a step where sulfonyl chloride chemistry is pivotal. wikipedia.orgfishersci.ca Similarly, the synthesis of many sulfonamide antibiotics, such as sulfamethoxazole, relies on the reaction of a substituted aniline (B41778) with a sulfonyl chloride derivative. wikipedia.org
Table 3: Examples of Pharmaceuticals Synthesized Using this compound Chemistry
| Pharmaceutical | Therapeutic Class | Role of this compound | PubChem CID |
|---|---|---|---|
| Celecoxib | Anti-inflammatory (NSAID) | Synthesis of the sulfonamide group | 2662 wikipedia.orgfishersci.caguidetopharmacology.orgciteab.commims.com |
| Sulfamethoxazole | Antibiotic | Synthesis of the sulfonamide group | 5329 wikipedia.org |
| Sulfaphenazole | Antibacterial | Synthesis of the sulfonamide group | 5335 wikipedia.org |
Application in Agrochemical Synthesis
The agrochemical industry heavily relies on this compound for the production of a variety of crop protection agents, including herbicides, fungicides, and insecticides. Its utility lies in its ability to introduce chlorine atoms or sulfonyl groups into organic molecules, which are often essential for the biological activity of these agrochemicals.
A significant class of herbicides synthesized using this compound derivatives are the sulfonylureas. These compounds are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase in plants. The synthesis of the sulfonylurea backbone often involves the reaction of a sulfonyl chloride with an isocyanate.
Precursors in Dye and Pigment Manufacturing
This compound is an important intermediate in the manufacturing of dyes and pigments. ontosight.aiontosight.aiwikipedia.orgnih.govuni.lu It is used to produce sulfonated precursors that can be incorporated into a variety of dye structures, including the widely used azo dyes. The presence of sulfonate groups (-SO₃H) in dye molecules often enhances their water solubility and their ability to bind to textile fibers. The synthesis of these sulfonated precursors frequently involves the use of sulfonyl chlorides derived from this compound.
Catalytic Roles and Advanced Synthetic Strategies
This compound (SO₂Cl₂) serves as a powerful and versatile reagent in modern organic synthesis. Its reactivity can be finely controlled through the use of catalysts, and its application in advanced manufacturing architectures like continuous flow reactors highlights its industrial relevance. These strategies not only enhance reaction efficiency but also provide superior control over selectivity and safety.
This compound as a Catalyst or Co-catalyst in Organic Reactions
Catalytic Activation of this compound
The high reactivity of this compound can lead to non-selective reactions and the formation of byproducts. acs.org To overcome this, various catalysts are used to modulate its behavior, particularly in electrophilic aromatic substitution. Organocatalysts and Lewis acids are prominent in this regard, enabling selective chlorination of a wide range of substrates, including phenols, anilines, and electron-rich aromatic compounds. acs.orgacs.orgrsc.org
For instance, the chlorination of phenols with this compound can be directed to achieve high regioselectivity. Research has shown that the choice of catalyst determines the position of chlorination (ortho vs. para). A catalyst system comprising diphenyl sulfide and aluminum chloride has been used for para-selective chlorination. acs.org The proposed mechanism involves the formation of a bulky active chlorinating intermediate, which sterically favors attack at the para position. acs.org Conversely, certain amine organocatalysts can promote ortho-selectivity. rsc.orgresearchgate.net The fine-tuning of this compound's reactivity is also demonstrated in the chlorination of diverse aromatic compounds where solvents and catalysts like acetonitrile or 1,4-dioxane (B91453) can control the reaction's outcome. acs.orgresearchgate.net Acetonitrile, for example, has been found to activate SO₂Cl₂ strongly, enabling the chlorination of less reactive substrates like p-xylene in high yields. acs.orgacs.org
The table below summarizes the effect of different catalysts on the regioselective chlorination of phenols using this compound.
| Catalyst/Catalyst System | Target Substrate | Predominant Isomer | o:p Ratio | Yield | Reference |
| (S)-Diphenylprolinol (1 mol%) | Phenols | Ortho | ≤99:1 | High | acs.org |
| Nagasawa's bis-thiourea (1 mol%) | Phenols | Ortho | High o-selectivity | High | acs.org |
| Acetonitrile / (S)-BINAPO (5 mol%) | Phenols | Para | ≤4:96 | High | acs.org |
| Diphenyl sulfide / Aluminum chloride | Phenols | Para | 9:91 | - | acs.org |
| Secondary Amine | Anilines | Ortho | High o-selectivity | High | rsc.org |
| Zeolite H-L | Toluene (B28343) | Para | >1 | - | researchgate.netresearchgate.net |
| Yields and ratios are dependent on specific substrate and reaction conditions. |
This compound as a Catalytic Initiator
In a more direct catalytic role, this compound has been effectively used in catalytic amounts as a radical initiator. A notable example is the metal-free aerobic cross-dehydrogenative coupling (CDC) of tertiary amines. figshare.com In this reaction, a catalytic quantity of SO₂Cl₂ is proposed to initiate a radical autoxidation mechanism under mild, aerobic conditions. This application showcases this compound not as the primary reagent being consumed but as the trigger for the desired transformation, a distinct catalytic function. figshare.com
Implementation in Continuous Flow Reaction Architectures for Enhanced Control and Throughput
The inherent reactivity and potential for hazardous exotherms in reactions involving this compound make it an ideal candidate for implementation in continuous flow systems. researchgate.netwikipedia.org Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle reactive intermediates and gaseous byproducts. wikipedia.orgacs.org
A prominent example is the use of a this compound-mediated chlorothiol–ene reaction in the synthesis of a key oxathiolane core intermediate for the antiretroviral drugs Emtricitabine and Lamivudine. rsc.orgresearchgate.netwikipedia.org The batch scale-up of this process revealed significant safety concerns, including strong exotherms and the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. acs.orgwikipedia.orgacs.org The reaction sequence involves the treatment of menthyl thioglycolate with SO₂Cl₂ to form a sulfenyl chloride intermediate, which is then reacted with vinyl acetate. acs.orgacs.org
Heat flow calorimetry data from batch experiments highlighted the significant heat release in both steps:
Step 1 (Sulfenyl chloride formation): 242 kJ/mol acs.orgnih.gov
Step 2 (Reaction with vinyl acetate): 438 kJ/mol acs.orgnih.gov
These large exotherms necessitate slow reagent addition and active cooling in batch reactors. nih.gov However, by transitioning to a continuous flow reactor, researchers were able to achieve superior temperature control, minimize byproduct formation, and significantly increase productivity. researchgate.netwikipedia.org The enhanced control in the flow system also allowed for better management of gaseous byproducts; keeping HCl dissolved in the reaction mixture was found to improve the stability of the desired product. acs.orgnih.gov The optimized flow process ultimately led to a system with a throughput of 141 g/h, demonstrating a scalable and safer manufacturing route. researchgate.netwikipedia.org
The table below outlines key parameters and outcomes when transitioning the synthesis from batch to a continuous flow process.
| Parameter | Batch Process | Continuous Flow Process | Advantage of Flow |
| Temperature Control | Difficult; large, rapid exotherms. acs.org | Precise; superior heat transfer. wikipedia.org | Enhanced safety and reproducibility. |
| Pressure Control | Sensitive to headspace pressure changes. acs.org | Better tolerance to pressure changes. acs.org | Improved yield and product stability. |
| Reagent Addition | Slow addition required to manage exotherm. nih.gov | Fast reagent mixing and immediate reaction. wikipedia.org | Increased throughput. |
| Byproduct Handling | Gaseous HCl and SO₂ evolution can affect yield. acs.orgnih.gov | Gaseous byproducts can be kept in solution or managed effectively. acs.orgacs.org | Higher yields and product stability. |
| Throughput | Limited by safety constraints of scale-up. | 141 g/h achieved. researchgate.netwikipedia.org | High productivity and scalability. |
Computational and Spectroscopic Approaches in Sulfuryl Chloride Research
Quantum Chemical Investigations (e.g., Density Functional Theory Studies)
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of sulfuryl chloride at the molecular level. DFT calculations offer a balance between computational cost and accuracy, enabling the detailed examination of molecular structures, reaction mechanisms, and reactivity indices. mdpi.comnih.gov
DFT calculations are employed to determine the optimized geometry of this compound, predicting bond lengths and angles that are in good agreement with experimental data. The molecule adopts a distorted tetrahedral geometry around the central sulfur atom. cdnsciencepub.com Computational studies on related sulfonyl chlorides have shown that the S-O bonds are shorter than a typical single bond, indicating significant π-bond character. cdnsciencepub.com
The reactivity profile of this compound is dictated by its electronic structure. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and two chlorine atoms. pearson.com This makes the sulfur atom susceptible to attack by nucleophiles. pearson.comnih.gov Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visually represent this electrophilicity. In an MEP map of this compound, the region around the sulfur atom would show a significant positive potential (often colored blue), indicating its electrophilic nature, while the oxygen and chlorine atoms would be surrounded by regions of negative potential (colored red), indicating their nucleophilic character. scispace.com
DFT is a powerful tool for mapping the potential energy surfaces (PES) of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can model the entire reaction pathway. mdpi.comresearchgate.net This theoretical modeling is crucial for understanding reaction mechanisms.
For instance, in nucleophilic substitution reactions at the sulfuryl center, two primary mechanisms are often considered: a concerted Sₙ2-type mechanism involving a single transition state, and a stepwise addition-elimination (A-E) mechanism that proceeds through a hypervalent intermediate. mdpi.comnih.gov DFT calculations on the chloride-chloride exchange in arenesulfonyl chlorides have shown that the reaction proceeds synchronously via a single transition state (Sₙ2 mechanism). mdpi.com The transition state is characterized by a trigonal bipyramidal geometry at the sulfur atom, with the incoming and outgoing nucleophiles in the axial positions. mdpi.comcdnsciencepub.com The reliability of these calculations is supported by the good correlation between calculated and experimental kinetic data. mdpi.comnih.gov
The activation energy (Ea) for a reaction can be determined from the energy difference between the reactants and the transition state on the calculated PES. For example, in the reaction of this compound with 4-isothiazolin-3-one, DFT calculations (B3LYP/6-311G(d,p)) were used to locate the transition states and calculate the corresponding activation energies, providing insight into the kinetic favorability of different reaction pathways.
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. The electrophilicity index (ω), calculated from the electronic chemical potential (μ) and chemical hardness (η), provides a measure of a molecule's ability to accept electrons. ijera.com this compound possesses a high electrophilicity index, confirming its strong electrophilic character. For example, in a study of its reaction with isothiazole (B42339) derivatives, the electrophilicity index (ω) of this compound was calculated to be 4.72 eV, significantly higher than that of the nucleophilic partner (1.37 eV).
Conversely, a nucleophilicity index (N) can be defined to quantify the electron-donating ability of a species. ijera.com The difference in electrophilicity (Δω) between the electrophile and the nucleophile can indicate the polar nature of a reaction. A Δω value greater than 1 eV suggests a polar reaction involving significant charge transfer. iosrjournals.org In the aforementioned study, the Δω for the reaction involving this compound was found to be well above this threshold, indicating a polar mechanism.
Local reactivity indices, such as the Fukui functions, can be used to predict the specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, these calculations would confirm that the sulfur atom is the primary electrophilic center, while the chlorine atoms also exhibit electrophilic character, making them potential sites for interaction with nucleophiles.
Theoretical Modeling of Reaction Pathways and Transition States
Kinetic and Thermodynamic Profiling of this compound Reactions
Experimental and computational studies work in tandem to provide a comprehensive kinetic and thermodynamic profile of reactions involving this compound.
The kinetics of this compound reactions are often studied under pseudo-first-order conditions to determine the rate constants. umich.eduoregonstate.edu For example, the decomposition of this compound (SO₂Cl₂ → SO₂ + Cl₂) is a well-studied first-order process. researchgate.net The rate constant for this reaction has been determined at various temperatures.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
|---|---|---|
| 320 | 2.20 x 10⁻⁵ | researchgate.net |
| 660 K (387 °C) | 4.5 x 10⁻² | umich.edu |
The activation energy (Ea) for a reaction can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. umich.eduoregonstate.edu For the chlorination of sultams by this compound, activation energies were calculated from the slope of Arrhenius plots. umich.eduoregonstate.edu Kinetic studies on the photochemical chlorination of sulfur dioxide to form this compound have also reported activation energies for the reverse decomposition reaction. anl.gov
| Reaction | Activation Energy (Ea) (kcal/mol) | Catalyst/Conditions | Reference |
|---|---|---|---|
| Decomposition of SO₂Cl₂ | 11.7 ± 3.9 | Acetonitrile (B52724) | |
| Decomposition of SO₂Cl₂ | 25.7 | 18-crown-6 polyether | |
| Photochemical Decomposition of SO₂Cl₂ | 18 | Photochemical | anl.gov |
| Chlorination of N-(p-chlorophenyl)-3,5-dimethyl-1,1-dioxo-1,2-thiazine | 8.66 | In Chloroform | umich.edu |
The enthalpy of activation (ΔH‡) is related to the energy barrier of the reaction, while the entropy of activation (ΔS‡) reflects the change in orderliness when moving from the reactants to the transition state. oregonstate.edu A negative ΔS‡ value, for example, suggests a more ordered transition state compared to the reactants, which is typical for associative mechanisms like Sₙ2 reactions where two molecules combine to form the transition state. cdnsciencepub.comoregonstate.edu
Studies on the catalyzed decomposition of this compound and its use in chlorination reactions have reported these thermodynamic parameters. umich.eduoregonstate.edu For the acetonitrile-catalyzed decomposition of this compound, a large negative entropy of activation (-54.7 ± 13.1 e.u.) was found, suggesting a highly ordered transition state.
| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
|---|---|---|---|
| Decomposition of SO₂Cl₂ (Acetonitrile catalyzed) | 11.7 | -54.7 | |
| Decomposition of SO₂Cl₂ (Crown ether catalyzed) | 25.7 | -0.4 | |
| Chlorination of N-phenyl-3,5-dimethyl-1,1-dioxo-1,2-thiazine | 12.55 | -31.54 | umich.edu |
| Chlorination of N-(p-chlorophenyl)-3,5-dimethyl-1,1-dioxo-1,2-thiazine | 8.07 | -44.59 | umich.edu |
| Chlorination of N-(p-methoxyphenyl)-3,5-dimethyl-1,1-dioxo-1,2-thiazine | 16.51 | -20.08 | umich.edu |
Kinetic Isotope Effect Studies in this compound Reactions
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives, such as arenesulfonyl chlorides. By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction, as well as the structure of the transition state.
Solvent isotope effects have been particularly informative. For instance, in the solvolysis of 4-X-benzenesulfonyl chlorides (where X = MeO, Me, H, Br, and NO₂), the kinetic solvent isotope effect (k(H₂O)/k(D₂O)) was found to vary systematically, correlating linearly with Hammett σ values. cdnsciencepub.com This contrasts with the general insensitivity of solvent KIEs to structural changes in S_N2 reactions at saturated carbon atoms and suggests a significant degree of bond-making is required to achieve the critical charge on the chloride leaving group in the transition state. cdnsciencepub.com Similarly, solvent isotope effects in the ethanolysis of sterically hindered arenesulfonyl chlorides (k(MeOH)/k(MeOD) of 1.76) helped to rule out proton transfer in the rate-determining step, supporting an S_N2 mechanism. researchgate.net The small observed kinetic solvent isotope effects are considered evidence against the catalytic action of a second nucleophile molecule in the transition state, instead favoring the participation of a network of solvent molecules. researchgate.net
Secondary KIEs have also been employed. In one study on the solvolysis and alcoholysis of mesitylene (B46885) sulfonyl chloride, no significant difference in rate constants was observed between the deuterated and non-deuterated compounds. researchgate.netmdpi.com This lack of a secondary KIE was interpreted to mean that solvation-desolvation effects in these polar protic solvents were much stronger and likely masked any small differences in reactivity arising from the isotope effect. researchgate.netmdpi.com It also allowed researchers to discount the potential contribution of σ-π hyperconjugation from the ortho-alkyl groups. researchgate.net
Primary chlorine KIEs have been used to confirm that the S-Cl bond is broken in the rate-determining step of nucleophilic substitution reactions. For the S_N2 reactions between para-substituted benzyl (B1604629) chlorides and thiophenoxide ion, large chlorine KIEs demonstrated that the C-Cl bond breaks during the rate-determining step, not before. cdnsciencepub.com These findings are crucial for distinguishing between concerted (S_N2) and stepwise mechanisms. cdnsciencepub.com In the chloride-chloride exchange reaction in arenesulfonyl chlorides, kinetic studies using radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) were combined with DFT calculations to confirm a synchronous S_N2 mechanism. mdpi.com
| Reaction | Isotope Effect Measured | Value | Mechanistic Implication | Reference |
| Solvolysis of 4-X-benzenesulfonyl chlorides | Solvent KIE (kH₂O/kD₂O) | Varies with substituent | Systematic variation suggests significant bond-making in the transition state. | cdnsciencepub.com |
| Ethanolysis of hindered arenesulfonyl chlorides | Solvent KIE (kMeOH/kMeOD) | 1.76 | Rules out proton transfer in the rate-determining step; supports S_N2 mechanism. | researchgate.net |
| Solvolysis of mesitylene sulfonyl chloride | Secondary KIE (deuterated vs. undeuterated methyl groups) | ~1 (no significant effect) | Solvation effects likely mask the small isotopic effect. | researchgate.netmdpi.com |
| Chloride exchange in arenesulfonyl chlorides | Primary Chlorine Isotope Effect (³⁶Cl) | Not quantified, but used in kinetic studies | Combined with DFT, confirms a synchronous S_N2 mechanism. | mdpi.com |
Spectroscopic Characterization of Intermediates and Products
The identification and characterization of transient intermediates and final products are fundamental to understanding the reaction pathways of this compound. Various spectroscopic techniques are employed to monitor these species, often in real-time.
In the context of the electrochemical reduction of related sulfur oxychlorides like thionyl chloride (SOCl₂), in-situ Fourier Transform Infrared (FT-IR) spectroscopy has been instrumental. jlu.edu.cn Time-resolved measurements have successfully identified this compound (SO₂Cl₂) as an intermediate species, alongside others such as SO·SOCl₂, (SO)ₓ, and Cl₃Al(←OSCl₂). jlu.edu.cn These observations indicate that the intermediates are unstable and that the subsequent electrochemical reduction is the rate-determining step. jlu.edu.cn
Raman spectroscopy is another powerful tool for probing the composition of sulfur chloride solutions. It has been used to monitor radiation-induced changes in sulfur monochloride (S₂Cl₂) and thionyl chloride (SOCl₂). osti.gov For instance, in studies of advanced chlorination processes, Raman spectra revealed the formation of sulfur dichloride (SCl₂) as a radiolysis product of S₂Cl₂. acs.org The disappearance of the SCl₂ peak at ~514 cm⁻¹ after the chlorination reaction provided direct evidence of its consumption during the process. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like stopped-flow ¹H NMR, has been applied to track the evolution of reactions involving sulfenyl chlorides. rsc.org This method allows for the observation of transient species, such as polysulfanido intermediates, which are generated and consumed on timescales of milliseconds to minutes. rsc.org While ³³S and ³⁵Cl NMR have been attempted for sulfur chlorides, extremely broad peaks have limited their utility for extracting detailed chemical information in some cases. osti.gov
In more complex systems, such as lithium-sulfur batteries where various sulfur species are intermediates, a combination of techniques is necessary. In-situ X-ray diffraction (XRD) and sulfur K-edge X-ray Absorption Near Edge Spectroscopy (XANES) have been used to probe the sulfur intermediates and products within battery electrodes during operation. rsc.org These methods provide crucial data on the chemical state and structure of sulfur species, revealing that the reduction of sulfur to lithium sulfide (B99878) proceeds through the dissociation and disproportionation of a few key sulfur intermediates. rsc.org
Application of Advanced Spectroscopic Techniques for Mechanistic Insights
To gain deeper mechanistic insights, researchers increasingly rely on advanced, often in-situ or operando, spectroscopic techniques. These methods monitor reactions under real-time operational conditions, providing a dynamic picture of structural and chemical transformations.
A comprehensive suite of in-situ/operando techniques is available for studying sulfur chemistry. acs.org Techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Electron Energy Loss Spectroscopy (EELS) offer insights into the chemical environment and electronic structure of elements within a reacting system. For monitoring rapid changes in intermediates, techniques like Ultraviolet-Visible (UV-Vis), Raman, NMR, and FT-IR spectroscopy are invaluable. acs.org
Surface-Enhanced Raman Scattering (SERS) has emerged as a particularly powerful technique for studying reactions at interfaces. chinesechemsoc.org SERS provides molecular-level information about reaction pathways and key surface events, which is critical for understanding catalytic processes. By integrating functional materials with plasmonic nanostructures (e.g., in core@shell configurations), SERS can be used to probe non-SERS active materials, allowing for in-situ monitoring of structural evolution and the identification of key reaction intermediates. chinesechemsoc.org
The combination of multiple advanced techniques often provides the most complete mechanistic picture. For example, in the study of lithium-sulfur batteries, the use of in-situ XRD and XANES allowed for direct correlation between electrochemical data and the formation and consumption of specific sulfur species. rsc.org This provides a holistic understanding of the complex chemical equilibria that govern the system's performance. rsc.org Similarly, the radiolysis of sulfur chlorides for advanced chlorination processes was studied using Raman spectroscopy supported by Density Functional Theory (DFT) calculations to understand the impact of radiation-induced compositional changes on reactivity. osti.govacs.org This integrated experimental and computational approach is essential for deciphering complex reaction mechanisms involving this compound and related compounds.
Sulfuryl Chloride in Materials Science and Polymer Chemistry
Polymer Functionalization and Synthesis
The reactivity of sulfuryl chloride is harnessed for both the modification of existing polymers and the synthesis of new polymer structures with specific functional groups.
One of the primary industrial applications of this compound in polymer chemistry is the chlorination and chlorosulfonation of polymers to enhance their physical and chemical properties. This process can transform commodity plastics into high-performance elastomers.
A prominent example is the production of chlorosulfonated polyethylene (B3416737) (CSM). sigmaaldrich.com Polyethylene, a crystalline thermoplastic, is dissolved in a solvent like carbon tetrachloride and treated with this compound and chlorine. sigmaaldrich.comnih.govyufenggp.com This reaction introduces both chlorine atoms and sulfonyl chloride (-SO₂Cl) groups along the polymer chain. sigmaaldrich.com The incorporation of these groups disrupts the crystalline structure of polyethylene, converting it into an amorphous and elastomeric material. yufenggp.com The resulting polymer exhibits significantly enhanced properties, including superior resistance to oil, heat, ozone, and corrosive chemicals. sigmaaldrich.comyufenggp.com These durable elastomers are used in demanding applications such as chemical-resistant linings, industrial hoses, automotive components, and single-ply roofing membranes. sigmaaldrich.comscimaterials.cn
The process can be finely controlled to achieve a specific composition, for instance, a polymer containing 25% to 40% chlorine and 0.4% to 3% sulfur, to produce vulcanized products with exceptional environmental resistance. yufenggp.com
| Property Enhancement of Polyethylene via Chlorosulfonation | |
| Original Polymer | Polyethylene |
| Modification Agent(s) | This compound (SO₂Cl₂), Chlorine (Cl₂) |
| Structural Change | Introduction of -Cl and -SO₂Cl groups; Conversion from crystalline to amorphous structure. sigmaaldrich.comyufenggp.com |
| Resulting Material | Chlorosulfonated Polyethylene (CSM) Elastomer |
| Enhanced Properties | Resistance to oil, heat, ozone, and chemicals. sigmaaldrich.comyufenggp.com |
| Applications | Protective coatings, cable jacketing, roofing membranes, industrial hoses. sigmaaldrich.comscimaterials.cn |
Beyond synthetic polymers, this compound has also been investigated for the modification of natural polymers. For example, it has been used in the chlorination of chitin, a polysaccharide, demonstrating its utility in modifying biopolymers to create new functional materials. aip.org
This compound is not only used to modify existing polymers but also plays a role in building new polymers where the sulfonyl chloride moiety is an integral part of the structure. This is often achieved by using monomers that already contain sulfonyl chloride groups or by using multi-functional sulfonyl chlorides as reaction initiators.
A key application is in the synthesis of polysulfones and poly(ether sulfone)s. While modern methods often use other precursors, early synthetic routes involved the reaction of diaryl ethers with this compound using a Friedel-Crafts catalyst to form the poly(arylene sulfone) backbone. google.com More advanced research has focused on creating complex polymer architectures. For instance, a hyperbranched aromatic poly(ether sulfone) terminated with sulfonyl chloride groups was synthesized through the polycondensation of a novel AB₂ monomer, 4,4'-(m-phenylenedioxy)bis(benzenesulfonyl chloride). marketpublishers.com These hyperbranched polymers possess unique characteristics such as high solubility and a large number of reactive terminal groups. marketpublishers.com
In the field of controlled polymerization, molecules containing multiple sulfonyl chloride groups have been designed as initiators for living radical polymerization. researchgate.net These initiators allow for the synthesis of well-defined complex polymer structures, such as perfect star polymers, where the sulfonyl chloride groups initiate the growth of polymer chains. researchgate.net Furthermore, macroinitiators containing lateral sulfonyl chloride groups have been used to synthesize graft copolymers, such as poly(ester-graft-methyl methacrylate), via atom transfer radical polymerization (ATRP). nih.govrsc.org
| Polymer Type | Synthetic Role of Sulfonyl Chloride Group | Method | Reference |
| Hyperbranched Poly(ether sulfone) | Part of AB₂ monomer for polycondensation | Friedel-Crafts polycondensation | marketpublishers.com |
| Star Polymers | Multi-functional initiator for polymerization | Living Radical Polymerization (LRP) | researchgate.net |
| Graft Copolymers | Active sites on a macroinitiator backbone | Atom Transfer Radical Polymerization (ATRP) | nih.govrsc.org |
| Poly(arylene sulfone)s | Reagent to form sulfone linkages | Friedel-Crafts reaction | google.com |
Chlorination of Polymers for Property Enhancement
Surface Modification Applications
The high reactivity of this compound makes it a valuable tool for modifying the surfaces of various materials to tailor properties like adhesion, wettability, and conductivity without altering the bulk material. smolecule.com
A sophisticated application of this compound is in the field of semiconductor manufacturing, specifically in thermal atomic layer etching (ALE). aip.org In the ALE of cobalt, this compound is used as the initial reactant in a two-step process. It acts as the surface modification precursor, reacting with the cobalt surface to form a thin, uniform layer of cobalt chloride (CoCl₂). aip.orgaip.org This chlorinated layer is then exposed to a second precursor which forms a volatile compound with the modified surface, effectively removing one atomic layer at a time. aip.org This precise, self-limiting reaction is critical for fabricating advanced electronic components.
The chlorination of polymer surfaces, as seen in the treatment of polyethylene, can also be viewed as a surface modification technique that enhances the material's durability and resistance to environmental degradation by altering its surface chemistry. sigmaaldrich.comyufenggp.commarketpublishers.com
Emerging Applications in Advanced Materials Research
Researchers are actively exploring the use of this compound to develop next-generation materials for energy storage and electronics.
In battery research, this compound is a key component in high-energy-density primary batteries. Lithium-sulfuryl chloride (Li-SO₂Cl₂) batteries are known for their high voltage and energy density and are used in military and industrial applications where long life and high performance are critical. google.comtadiranbat.comdtic.mil In this system, this compound acts as the liquid cathode (catholyte) and the electrolyte solvent. google.comtadiranbat.com
More recently, this compound has been investigated as a functional electrolyte additive for rechargeable lithium metal batteries. rsc.org A small amount added to a standard ester-based electrolyte can help form a stable and robust protective layer, known as the solid electrolyte interphase (SEI), on the surface of the lithium metal anode. rsc.org This LiCl-rich SEI layer suppresses the growth of lithium dendrites—a primary cause of battery failure and safety issues—and improves the migration of lithium ions, leading to significantly longer cycle life and enhanced coulombic efficiency. rsc.org
In the realm of organic electronics, this compound is being explored for the synthesis of organic semiconductors. smolecule.com Its ability to chlorinate or sulfonate organic molecules is fundamental to creating novel monomers and polymers for electronic devices. The electronic properties of conductive polymers are highly dependent on their chemical structure and the presence of doping agents; the reactivity of this compound provides a potential route to synthesize or modify these materials to achieve desired performance characteristics. marketpublishers.comsmolecule.com
Environmental and Safety Research Considerations for Academic Laboratories
Decomposition Pathways and Associated Hazards in Controlled Research Settings
Sulfuryl chloride (SO₂Cl₂) is a colorless liquid that, even at room temperature, can slowly decompose into sulfur dioxide (SO₂) and chlorine (Cl₂), often resulting in a yellowish appearance in older samples. wikipedia.orgnih.gov This decomposition process accelerates with heat, particularly at temperatures above its boiling point of 69.3°C, becoming more significant from 100°C onwards. wikipedia.orgoecd.org In the presence of moisture, such as humid air, this compound hydrolyzes to form corrosive and hazardous products. oecd.orglanxess.com
The primary hazard associated with the decomposition of this compound in a laboratory setting stems from its reaction with water. This reaction is vigorous and exothermic, producing hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). wikipedia.orgyufenggp.comprepchem.com With limited water, chlorosulfonic acid (ClSO₃H) can form as an intermediate, which also readily decomposes to hydrochloric and sulfuric acids. oecd.org These decomposition products are highly corrosive to the skin, eyes, and respiratory tract. oecd.orgnih.gov Inhalation of vapors from the decomposition can cause severe irritation, delayed onset pulmonary edema, and in high concentrations, can be fatal. nih.govlanxess.com
In photochemical reactions, used in some organic syntheses, the decomposition of this compound can be initiated by light. sci-hub.ru These reactions often proceed via free radical pathways. For instance, in the chlorination of alkanes, an initiator like AIBN can be used to generate chlorine radicals from this compound. wikipedia.org
When heated to decomposition, particularly in a fire, this compound emits highly toxic fumes of hydrogen chloride, sulfur oxides, and chlorine. nih.govfishersci.com
Table 1: Decomposition Products and Associated Hazards
| Condition | Decomposition Products | Associated Hazards |
| Prolonged Standing | Sulfur dioxide (SO₂), Chlorine (Cl₂) | Yellowish discoloration of the liquid. wikipedia.orgnih.gov |
| Heating (especially >100°C) | Sulfur dioxide (SO₂), Chlorine (Cl₂) | Increased pressure in sealed containers, release of toxic gases. wikipedia.orgoecd.org |
| Contact with Water/Moisture | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Chlorosulfonic acid (ClSO₃H) (intermediate) | Violent, exothermic reaction; corrosive to skin, eyes, and respiratory tract; potential for delayed pulmonary edema. wikipedia.orgoecd.orglanxess.comyufenggp.comprepchem.com |
| Fire | Hydrogen chloride (HCl), Sulfur oxides (SOx), Chlorine (Cl₂) | Production of highly toxic and irritating gases. nih.govfishersci.com |
| Photochemical Reaction | Varies by reaction (e.g., chlorine radicals) | Depends on the specific reaction, but generally involves highly reactive intermediates. wikipedia.orgsci-hub.ru |
Development of Safe Handling Protocols and Risk Mitigation Strategies in Laboratory Environments
Due to the hazardous nature of this compound and its decomposition products, strict safety protocols are essential in academic laboratories. Handling should always be conducted within a well-ventilated area, preferably inside a chemical fume hood. sdfine.comthermofisher.com Personal protective equipment (PPE) is mandatory and includes chemical safety goggles, a face shield, and gloves made of a material resistant to this compound. noaa.govnj.gov For operations not in a closed system, a NIOSH-approved respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is recommended. lanxess.comnj.gov
Key risk mitigation strategies include:
Preventing contact with water: this compound reacts violently with water. lanxess.com Therefore, it must be kept away from water sources and moist air. nj.gov When neutralizing spills, water should not be used directly on the undissolved material. noaa.gov Instead, an inert absorbent material like sand or sodium carbonate should be used first. sdfine.com
Proper storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as bases, alcohols, and metals. thermofisher.comuga.edu Containers should be kept tightly closed and checked regularly for leaks. sdfine.comscbt.com Aluminum or galvanized containers should not be used. scbt.com
Spill management: In case of a spill, the area should be evacuated. noaa.gov For minor spills, absorb the material with an inert substance like sand, earth, or vermiculite (B1170534) before neutralization. sdfine.comnj.gov For major spills, emergency responders should be alerted. scbt.com
Waste disposal: this compound and its contaminated materials are considered hazardous waste and must be disposed of according to local environmental regulations. nj.gov
Training: All personnel handling this compound must be thoroughly trained on its hazards and the proper handling and emergency procedures. lanxess.comnj.gov
Characterization of Environmental Fate and Degradation Mechanisms of Research Waste
The primary environmental fate of this compound is its rapid hydrolysis in the presence of water. oecd.orglanxess.com If released into water or soil, this compound is expected to hydrolyze completely within minutes. oecd.orgoecd.org This rapid degradation means that the environmental impact of this compound itself is limited. oecd.org
The main concern for research waste is the impact of its hydrolysis products: sulfuric acid and hydrochloric acid. oecd.orglanxess.com These are strong mineral acids that readily dissociate in water. oecd.org The resulting acidification of water can be harmful to aquatic life. lanxess.com However, these acids will also degrade rapidly into common elements and will not accumulate in living tissues or adsorb to particulate matter. lanxess.comoecd.org
Due to its high volatility and reactivity with atmospheric moisture, any this compound released into the air will also be quickly converted to hydrochloric and sulfuric acid mists. oecd.orglanxess.com
Table 2: Environmental Fate and Degradation of this compound Waste
| Environmental Compartment | Degradation Process | Primary Degradation Products | Environmental Impact |
| Water | Rapid Hydrolysis | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Acidification of water, potentially toxic to aquatic organisms. lanxess.com The acids themselves degrade rapidly. lanxess.com |
| Soil | Rapid Hydrolysis | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Not expected to adsorb to soil. lanxess.com |
| Air | Reaction with atmospheric moisture | Sulfuric Acid (H₂SO₄) mist, Hydrochloric Acid (HCl) mist | Formation of acid mists. oecd.orglanxess.com |
Implications for Atmospheric and Planetary Chemistry (e.g., Venus Stratosphere)
While not a significant component of Earth's atmosphere, this compound is considered a key reservoir species for chlorine in the stratosphere of Venus. caltech.edunasa.gov The Venusian atmosphere contains significant amounts of sulfur dioxide and chlorine species, which are involved in complex photochemical cycles. caltech.edu
Laboratory studies simulating the conditions of the Venusian stratosphere have shown that sulfur dioxide can be quantitatively converted to this compound in the absence of oxygen through photochemical reactions. caltech.edu In the presence of oxygen, sulfuric acid is also produced. caltech.edu
Future Research Directions and Unexplored Avenues in Sulfuryl Chloride Chemistry
Discovery of Novel Reactivity and Unconventional Reaction Pathways
The exploration of sulfuryl chloride's reactivity is leading to the discovery of unexpected and valuable chemical transformations. While historically used for chlorination and sulfonylation, recent studies are revealing its capacity to initiate complex and unconventional reaction cascades.
A notable example is the reaction of this compound with highly strained molecules like [1.1.1]propellane under UV irradiation. These reactions yield not only the expected addition products but also a variety of unexpected compounds, opening up new avenues in the chemistry of strained ring systems. Another significant discovery is its role in synthesizing sultones from specific alkynol derivatives. The process begins with the formation of a chlorosulfate (B8482658) using this compound and pyridine. This stable intermediate, when heated in acetonitrile (B52724), undergoes a complex cascade of reactions, including unusual pericyclic and elimination steps, to form the final sultone product. This transformation showcases how this compound can be used to set off intricate, multi-step sequences under mild conditions.
Furthermore, this compound has been identified as a key reagent in modern variations of classic reactions. It is used for the in-situ formation of sulfonyl chlorides from sulfinates, which is a crucial step in the synthesis of sulfonamides and sulfamides. In the realm of selenium chemistry, this compound acts as an oxidative chlorinating agent, reacting with diselenides to form selenenyl chloride intermediates. These intermediates are then readily reacted with thiols to create specific selenium-sulfur (Se-S) bonds, a method used in the development of fluorescent sensors. These examples highlight a clear trend: researchers are increasingly harnessing this compound not just as a simple reagent, but as a trigger for complex and previously unexplored reaction pathways.
Development of New Catalytic Systems for this compound Transformations
To enhance the efficiency and selectivity of reactions involving this compound, significant research is being directed towards the development of novel catalytic systems. These new catalysts are unlocking more controlled and effective ways to utilize this compound's reactivity.
One major area of advancement is in heterogeneous catalysis, particularly with the use of zeolites. Zeolites, which are microporous aluminosilicate (B74896) minerals, are being investigated as shape-selective catalysts for the chlorination of aromatic compounds like toluene (B28343). While this compound is not always the most selective reagent on its own, the use of zeolite catalysts such as HNaX (a partially proton-exchanged faujasite X) can improve the regioselectivity of the chlorination process. These solid acid catalysts are easily recoverable and reusable, which aligns with the principles of green chemistry. Another catalytic approach involves using poly(alkylene sulfide)s in the presence of a Lewis acid like aluminum chloride or ferric chloride. This system has been shown to effectively catalyze the para-selective chlorination of phenolic compounds, such as o-cresol (B1677501) and m-xylenol, with this compound.
Beyond heterogeneous systems, this compound is finding new roles as a metal-free reaction initiator. Research has demonstrated that a catalytic amount of this compound can initiate the oxidative cyanation of tertiary amines. It has also been employed as a non-metal initiator for cross-dehydrogenative coupling (CDC) reactions of tertiary amines, requiring only 2-6 mol% to drive the transformation efficiently. This method is particularly valuable as it avoids the use of heavy metal catalysts and generates byproducts like HCl and SO2 that can be easily removed.
The following table summarizes key findings in the development of new catalytic systems for this compound:
| Catalytic System | Substrate(s) | Reaction Type | Key Advantages |
|---|---|---|---|
| Zeolites (e.g., HNaX) | Toluene and other aromatics | Aromatic Chlorination | Reusable, shape-selective, enhances para-selectivity. |
| Poly(alkylene sulfide)s with Lewis Acid | o-Cresol, m-xylenol | para-Selective Chlorination | High regioselectivity for phenolic compounds. |
| This compound (catalytic amount) | Tertiary Amines | Oxidative Cyanation | Metal-free initiation. |
| This compound (catalytic amount) | Tertiary Amines | Cross-Dehydrogenative Coupling | Metal-free, low catalyst loading, easily removable byproducts. |
Integration of Advanced Computational and Data-Driven Approaches in Research
The synergy between experimental work and advanced computational chemistry is becoming indispensable for advancing our understanding of this compound's reactivity. Tools like Density Functional Theory (DFT) are no longer just for verification but are now crucial for prediction and discovery, guiding experimental efforts and saving significant lab time and resources.
Computational studies have been instrumental in deciphering complex reaction mechanisms that would be difficult to unravel through experimentation alone. For instance, in the synthesis of sultones from chlorosulfates (prepared using this compound), DFT calculations were essential. These studies revealed an intricate, stepwise mechanism involving counterintuitive steps, including atypical pericyclic reactions, which provided a deeper understanding of this complex transformation. nih.gov Similarly, computational analysis of the reaction between this compound and [1.1.1]propellane has helped to explain the formation of unexpected products by modeling the underlying homolytic reaction pathways. nih.gov
Mechanistic investigations for other reactions have also been heavily supported by computational data. In the formation of selenium-sulfur bonds, where this compound is used to generate a selenenyl chloride intermediate, computational studies have suggested that the subsequent reaction with a thiol proceeds via a two-step addition-elimination mechanism rather than a direct SN2 pathway. nih.gov These computational insights are critical for optimizing reaction conditions and for designing new, more efficient synthetic routes. The ability to model reaction intermediates and transition states provides a molecular-level picture that helps chemists predict how changes in substrates or catalysts will affect the reaction outcome.
The table below highlights significant research findings where computational studies have been pivotal:
| Reaction/Process | Computational Method | Key Finding |
|---|---|---|
| Sultone Synthesis from Chlorosulfates | Density Functional Theory (DFT) | Deciphered a complex, counterintuitive cascade mechanism involving unusual pericyclic and elimination steps. nih.gov |
| Reaction with [1.1.1]propellane | Computational Studies | Attributed the formation of unexpected products to alternating radical polarity matching. nih.gov |
| Formation of Se-S Bonds | Computational Studies | Suggested a two-step addition-elimination mechanism over a one-step SN2 mechanism. nih.gov |
| Pummerer-Type Reactions | Detailed Computational Studies | Revealed that the reaction proceeds through the activation of the alkene moiety. nih.gov |
Advancement of Sustainable Synthesis and Green Chemistry Methodologies Utilizing this compound
In an era of increasing environmental awareness, the principles of green chemistry are paramount in the development of new synthetic methods. This compound is being integrated into these sustainable practices, contributing to more efficient and environmentally benign chemical processes. A key strategy is its use in one-pot reactions and streamlined syntheses that reduce waste and energy consumption.
Q & A
Q. Advanced: How to design exposure controls for this compound in dynamic reaction systems?
- Real-Time Monitoring : Use gas detectors to track HCl emissions during reactions. Calibrate sensors to OSHA Permissible Exposure Limits (PEL: 5 ppm for HCl) .
- Contingency Planning : Pre-test spill containment materials (e.g., vermiculite, dry sand) to avoid exothermic reactions with water during accidental releases .
Basic: How does this compound decompose, and what factors influence its stability?
Answer:
Q. Advanced: How to determine the reaction order and rate constant for this compound decomposition?
-
Experimental Design : Conduct isothermal experiments at 320°C, monitoring [SO₂Cl₂] over time via gas chromatography. Use integrated rate laws to calculate the first-order rate constant (k). For example:
Data from kinetic studies (e.g., initial rate = 1.6 × 10⁻⁶ M/s at 320°C) can validate the model .
Basic: What methods are used to assess the purity of this compound?
Answer:
Q. Advanced: How to resolve discrepancies in purity analysis results?
- Cross-Validation : Compare data from multiple techniques (e.g., NMR for structural confirmation, Karl Fischer titration for water content). For instance, inconsistent GC-MS and titration results may indicate hydrolysis during sampling .
Basic: What are the key considerations for synthesizing derivatives using this compound?
Answer:
Q. Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?
- Parameter Screening : Vary temperature, catalyst loading, and reactant concentration in a factorial design. For example, a 2³ factorial experiment can identify interactions between temperature (40–80°C) and SO₂Cl₂ concentration (0.1–0.5 M) .
Basic: What analytical techniques monitor this compound in reaction mixtures?
Answer:
Q. Advanced: How to address conflicting reactivity data in published studies?
- Mechanistic Reassessment : Replicate experiments under controlled humidity and temperature. For example, discrepancies in chlorination efficiency may arise from trace water accelerating hydrolysis .
Basic: What are the toxicity profiles and emergency response measures for this compound exposure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
